molecular formula C15H19ClN2O2 B2929002 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411269-09-3

2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide

Cat. No. B2929002
CAS RN: 2411269-09-3
M. Wt: 294.78
InChI Key: QVUIKUUGAZACDA-UHFFFAOYSA-N
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Description

2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinylamide compounds and has been shown to have a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide is not fully understood. However, it is believed to work by modulating the activity of the dopamine and glutamate systems in the brain. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to increase the levels of dopamine and glutamate in certain brain regions. It has also been shown to reduce the levels of the stress hormone, corticosterone, in animal models.
Biochemical and Physiological Effects:
2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons in the brain. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to increase the levels of cAMP and cGMP, two important signaling molecules in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the dopamine and glutamate receptors in the brain. However, one of the limitations of using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide is its potential toxicity. It has been shown to have neurotoxic effects in certain animal models. Therefore, caution should be taken when using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide in lab experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide. One direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide and its potential side effects. Finally, the development of more potent and selective analogs of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine. The resulting intermediate is then reacted with methylamine to yield 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antinociceptive, anti-inflammatory, and antidepressant effects. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to reduce the rewarding effects of cocaine and morphine in animal models. It has also been studied for its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

2-chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-9-14(19)17-10-13-6-7-18(11-13)15(20)8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUIKUUGAZACDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)CCl)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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